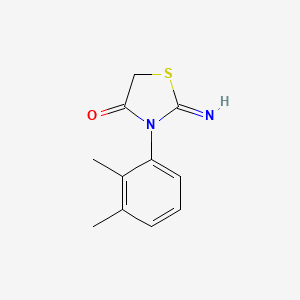![molecular formula C15H16N4O2 B5382075 2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5382075.png)
2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly referred to as MPEP and is a potent and highly selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MPEP is a selective antagonist of the 2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol receptor. The 2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol receptor is a type of metabotropic glutamate receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. MPEP binds to the 2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol receptor and prevents its activation by glutamate. This results in a reduction in the excitatory signaling in the brain, which can lead to the therapeutic effects of MPEP.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward and motivation. MPEP has also been shown to reduce the activity of the amygdala, a brain region that is involved in fear and anxiety. Additionally, MPEP has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that is involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for use in lab experiments. It is a highly selective antagonist of the 2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol receptor, which makes it a useful tool for studying the physiological and pathological roles of this receptor. MPEP is also relatively stable and can be easily synthesized in large quantities.
One limitation of MPEP is that it is not a specific antagonist of the 2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol receptor. It has been shown to have some activity at other glutamate receptors, which can complicate the interpretation of experimental results. Additionally, MPEP has poor solubility in water, which can limit its use in some experimental applications.
Orientations Futures
There are several future directions for the study of MPEP. One area of research is the development of more selective 2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol antagonists that can be used to better understand the physiological and pathological roles of this receptor. Another area of research is the investigation of the potential therapeutic applications of MPEP in other neurological and psychiatric disorders. Finally, the development of new synthetic methods for MPEP and related compounds could lead to the discovery of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of MPEP involves a multi-step process that starts with the reaction of 3-amino-6-bromopyridine with 2,3-dichloropyridine. This reaction yields 4-(6-bromopyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, which is then reacted with 4-methoxyaniline to obtain the intermediate product. The final step involves the reaction of the intermediate product with ethylene oxide to yield 2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of anxiety, depression, and drug addiction. MPEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
IUPAC Name |
2-[[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-14-3-2-10(9-18-14)12-8-13(16-6-7-20)19-15-11(12)4-5-17-15/h2-5,8-9,20H,6-7H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZWEJQZKKHYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=NC3=C2C=CN3)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B5381993.png)

![3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5382009.png)
![1-{1-[2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5382016.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)
![3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5382048.png)

![N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5382061.png)
![2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B5382062.png)


![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}nicotinamide](/img/structure/B5382088.png)
![2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)